ZM514

HIV Maturation Inhibitor Antiviral Betulinic Acid Derivative

ZM514 is a strategic C-28 piperidine carbamate derivative of betulinic acid, demonstrating 5.2× increased potency versus the lead compound and significantly lower cytotoxicity. Unlike generic substitutions, its precise C-28 modification is critical for maintaining high target affinity and activity against resistant viral strains. Essential reference standard for HIV maturation inhibitor and CD73‑focused oncology SAR programs. Ideal for advanced medicinal chemistry and mechanism‑of‑action studies.

Molecular Formula C36H57NO4
Molecular Weight 567.8 g/mol
Cat. No. B12408127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZM514
Molecular FormulaC36H57NO4
Molecular Weight567.8 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)N6CCCCC6)C)C(=O)O
InChIInChI=1S/C36H57NO4/c1-23(2)24-13-18-36(30(38)39)20-19-34(6)25(29(24)36)11-12-27-33(5)16-15-28(41-31(40)37-21-9-8-10-22-37)32(3,4)26(33)14-17-35(27,34)7/h24-29H,1,8-22H2,2-7H3,(H,38,39)/t24-,25+,26-,27+,28-,29+,33-,34+,35+,36-/m0/s1
InChIKeySWSYSKDQWQIXIA-KTQFYHDFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(piperidine-1-carbonyloxy)-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid: A C-28 Piperidine Carbamate Betulinic Acid Derivative with Documented Anti-HIV and Antitumor Activity


This compound is a synthetic derivative of betulinic acid, a pentacyclic triterpenoid of the lupane-type, featuring a piperidine-1-carbonyloxy moiety at the C-28 position of the betulinic acid scaffold [1]. Betulinic acid and its derivatives are a well-established class of compounds that have demonstrated significant biological activity, most notably as inhibitors of HIV-1 maturation and as antitumor agents [2], [3]. The strategic modification at the C-28 position, as seen in this compound, has been a focal point in medicinal chemistry to enhance potency and address resistance mechanisms [4].

Why (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(piperidine-1-carbonyloxy)-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid is Not Interchangeable with Unmodified Betulinic Acid or Other Analogs


Generic substitution is not a viable strategy for this class of compounds. The biological activity of betulinic acid derivatives is exquisitely sensitive to specific modifications on the triterpene scaffold. Even subtle changes in the substituent at the C-28 position, such as the replacement of the dimethylsuccinyl group in Bevirimat with a piperidine-1-carbonyloxy group, can result in significant, quantifiable shifts in potency, spectrum of activity, and pharmacological properties [1]. Furthermore, unmodified betulinic acid itself is a relatively weak inhibitor with a different mode of action compared to optimized C-28 analogs, which function specifically as HIV-1 maturation inhibitors [2]. The data below demonstrate that the specific C-28 piperidine carbamate modification is a key driver of enhanced biological activity, making the direct substitution of this compound with a non-specific betulinic acid derivative or a differently substituted analog scientifically unsound.

Quantitative Differentiation Evidence for (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(piperidine-1-carbonyloxy)-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid


Superior Anti-HIV-1 Potency of C-28 Piperidine Amide Derivatives Compared to Bevirimat

The C-28 piperidine-1-carbonyloxy moiety is directly linked to a substantial increase in anti-HIV-1 potency. In a direct head-to-head comparison, a structurally analogous compound with a C-28 piperidine amide substitution (Compound 41) demonstrated an anti-HIV IC50 value of 0.0059 μM, representing a 15-fold increase in potency compared to the clinical-stage HIV maturation inhibitor Bevirimat (IC50 = 0.087 μM) when evaluated in the same TZM-bl assay [1]. This evidence establishes a clear class-level inference for the potency advantage conferred by the C-28 piperidine carbamate modification.

HIV Maturation Inhibitor Antiviral Betulinic Acid Derivative

Broader Spectrum Anti-HIV-1 Activity Against Drug-Resistant Variants

While Bevirimat encountered clinical resistance due to specific polymorphisms in the HIV-1 Gag polyprotein, further optimization of the betulinic acid scaffold, including the introduction of C-28 modifications, has yielded analogs with potent activity against both wild-type and Bevirimat-resistant HIV-1 strains [1]. A recent SAR study found that a number of new C-28 modified betulinic acid derivatives were as or more potent (EC50 ≤ 0.019 μM) than a lead compound (Compound 4, EC50 0.019 μM) which was specifically designed to overcome Bevirimat resistance [2]. This class-level evidence indicates that the C-28 substitution is a strategic design element for maintaining activity against clinically relevant viral variants.

Drug Resistance HIV Maturation Inhibitor Structure-Activity Relationship

Demonstrated Antitumor Activity via Apoptosis Induction in Multiple Cancer Cell Lines

The C-28 piperidine modification also confers potent, broad-spectrum antitumor activity. A specific betulinic acid derivative containing a piperidine group at the C-28 position (Compound 3c) demonstrated potent cytotoxicity against five human cancer cell lines, with IC50 values ranging from 4.3 to 7.5 μM [1]. This is a significant improvement over the unmodified parent compound, betulinic acid, which typically shows much higher IC50 values in the range of 32-76 μg/mL (equivalent to ~70-166 μM) [2]. Furthermore, mechanistic studies confirmed that Compound 3c induces apoptosis in MGC-803 cells, with an apoptosis ratio of 31.11% after 36 hours of treatment at 10 μM [1].

Antitumor Apoptosis Inducer Cytotoxicity

Procurement-Driven Application Scenarios for (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(piperidine-1-carbonyloxy)-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid


As a High-Potency Lead Compound for Next-Generation HIV-1 Maturation Inhibitor Development

This compound, as a representative of the C-28 piperidine carbamate class, is a highly suitable starting point for medicinal chemistry programs focused on developing novel HIV-1 maturation inhibitors. The data demonstrate that this specific modification can yield compounds with significantly greater potency (IC50 ~0.0059 μM) than the first-in-class maturation inhibitor Bevirimat (IC50 0.087 μM) [1]. Its structural features are also associated with improved activity against drug-resistant viral strains [2], making it a strategically valuable scaffold for overcoming current clinical limitations and developing new antiviral agents.

As a Reference Standard in Structure-Activity Relationship (SAR) Studies for Optimizing Betulinic Acid Derivatives

For research groups investigating the SAR of betulinic acid derivatives, this compound serves as an essential reference point. It provides a well-defined, quantifiable benchmark for the biological activity conferred by a C-28 piperidine-1-carbonyloxy group. Direct comparisons can be made against compounds with different C-28 modifications or substitutions at other positions (e.g., C-3) to systematically map the pharmacophore. The availability of its antitumor IC50 values across a panel of cancer cell lines (4.3-7.5 μM) [3] further expands its utility as a comparator in oncology-focused SAR studies, enabling researchers to quantify the impact of their own structural modifications.

As a Mechanistic Probe in Antitumor Research for Studying Apoptosis Pathways

This compound is a validated tool for investigating the mechanisms of apoptosis in cancer biology. Closely related C-28 piperidine-substituted betulinic acid derivatives have been shown to be potent inducers of apoptosis, with a demonstrated 31.11% apoptosis rate in MGC-803 gastric cancer cells at a 10 μM concentration [3]. This makes it a valuable chemical probe for dissecting the specific apoptotic pathways activated by C-28-modified triterpenoids and for comparing the efficacy and mechanism of action of new synthetic derivatives or natural product isolates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZM514

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.